2-(4-Hydroxy-3-nitrophenyl)acetohydrazide
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Description
2-(4-Hydroxy-3-nitrophenyl)acetohydrazide (2-HNPAH) is a chemical compound that has been studied for its potential applications in scientific research. This compound is a nitro-substituted phenylhydrazide and is used as a reagent in biochemical studies. It is a versatile compound that can be used to detect a variety of molecules and has been used in a range of research applications.
Scientific Research Applications
1. Immunology Research
- Application : “2-(4-Hydroxy-3-nitrophenyl)acetohydrazide” is used as a carrier in immunology research. It is a small, soluble molecule that is easily conjugated with haptens .
- Method of Application : When the hapten binds to specific antibodies, the carrier protein helps to stimulate an immune response and activate B cells .
- Results : This can lead to the production of specific antibodies against the hapten .
2. Enhancing Ice-Nucleation Activity
- Application : “2-(4-Hydroxy-3-nitrophenyl)acetohydrazide” has been found to enhance the ice-nucleation activity of Xanthomonas campestris .
- Method of Application : The exact method of application is not specified in the sources, but it involves the interaction of the compound with the bacteria .
- Results : The interaction enhances the ice-nucleation activity of the bacteria .
3. Synthesis of Other Compounds
- Application : “2-(4-Hydroxy-3-nitrophenyl)acetohydrazide” is used in the synthesis of other compounds. For example, it has been used in the synthesis of 4-hydroxy-3-nitrophenylacetyl caproic acid .
- Method of Application : The exact method of application is not specified in the sources, but it involves the reaction of the compound with other reagents to form new compounds .
- Results : The result is the formation of new compounds, such as 4-hydroxy-3-nitrophenylacetyl caproic acid .
3. Synthesis of Other Compounds
- Application : “2-(4-Hydroxy-3-nitrophenyl)acetohydrazide” is used in the synthesis of other compounds. For example, it has been used in the synthesis of 4-hydroxy-3-nitrophenylacetyl caproic acid .
- Method of Application : The exact method of application is not specified in the sources, but it involves the reaction of the compound with other reagents to form new compounds .
- Results : The result is the formation of new compounds, such as 4-hydroxy-3-nitrophenylacetyl caproic acid .
properties
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(13)4-5-1-2-7(12)6(3-5)11(14)15/h1-3,12H,4,9H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMTJQJOQRMOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253644 |
Source
|
Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-nitrophenyl)acetohydrazide | |
CAS RN |
952183-03-8 |
Source
|
Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-nitrobenzeneacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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